Ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly as an inhibitor of Factor XIa, which plays a significant role in the coagulation cascade. The structural complexity and the presence of multiple functional groups make it an interesting subject for synthesis and biological evaluation.
The compound can be classified under pharmaceutical compounds with specific interest in its role as a Factor XIa inhibitor. It has been referenced in patents and scientific literature that explore its synthesis and potential therapeutic uses. Notably, it is recognized for its structural features that include a piperidine ring and a triazole moiety, which are common in biologically active molecules .
The synthesis of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate typically involves several key steps:
The reactions are often conducted under controlled conditions using solvents such as dimethylformamide or acetonitrile, with catalysts that facilitate the formation of the desired bonds while minimizing by-products. Reaction conditions such as temperature and time are critical for achieving high yields and purity of the final product .
The molecular structure of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate features:
The molecular formula can be represented as , with a molecular weight of approximately 378.45 g/mol. The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets .
The compound undergoes various chemical reactions relevant to its synthesis and potential modifications:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield at each step of the synthesis .
The mechanism of action for ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate primarily involves inhibition of Factor XIa. By binding to this enzyme, it disrupts the coagulation cascade, potentially leading to therapeutic effects in conditions where blood clotting needs to be controlled.
In vitro studies have demonstrated that this compound can effectively inhibit Factor XIa activity at low micromolar concentrations, suggesting a promising avenue for anticoagulant therapy .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide. Its melting point and crystallization behavior would need to be characterized through differential scanning calorimetry or similar techniques.
Key chemical properties include:
Relevant data indicate that modifications on either the piperidine or triazole moieties can significantly affect its biological activity and solubility profile .
Ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate holds potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: